N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine
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Overview
Description
N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine is an organic compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . This compound is characterized by the presence of a morpholine ring and a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine typically involves the reaction of N-methyl-1,4-phenylenediamine with 2-(morpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dichloromethane, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N1-methyl-N1-[2-(dimethylamino)ethyl]benzene-1,4-diamine
- N1-methyl-N1-[2-(piperidin-4-yl)ethyl]benzene-1,4-diamine
- N1-methyl-N1-[2-(pyrrolidin-4-yl)ethyl]benzene-1,4-diamine
Uniqueness
N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and ability to interact with various biological targets, making it a valuable molecule in scientific research and industrial applications .
Properties
CAS No. |
1007211-41-7 |
---|---|
Molecular Formula |
C13H21N3O |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
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